molecular formula C9H7BrO B1609783 3-Bromo-2-methylbenzofuran CAS No. 58863-48-2

3-Bromo-2-methylbenzofuran

Cat. No. B1609783
Key on ui cas rn: 58863-48-2
M. Wt: 211.05 g/mol
InChI Key: OEGMISNFEAVBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06894042B2

Procedure details

Methyl benzofuran-5-carboxylate (1.74 g, 9.9 mmol) is dissolved in CH2Cl2 (50 mL), layered with saturated NaHCO3 (75 mL) using very slow magnetic stirring so that the two layers are not mixed and treated with Br2 (3.1 mL, 59.1 mmol). The bi-phasic mixture is stirred slowly for 2 h, then vigorously for 1 h. The layers are separated and the aqueous layer is extracted with CH2Cl2 (2×50 mL). The organics are dried (Na2SO4) and concentrated under reduced pressure without heat. The residue is dissolved in MeOH (100 mL), treated with K2CO3 (8.17 g, 59.1 mmol) and stirred at RT for 18 h. The mixture is concentrated to dryness, partitioned between 50% saturated NaHCO3 (75 mL) and EtOAc (2×75 mL) and the organics are dried (Na2SO4) and concentrated in vacuo. The crude material (2.21 g) is adsorbed onto silica gel (4.5 g) chromatographed over 90 g slurry-packed silica gel, eluting with 8% EtOAc/hexane then 15% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 1.88 g (75%) of methyl 3-bromo-1-benzofuran as a white solid. 1H NMR (300 MHz, CDCl3): δ 3.99, 7.55, 7.74, 8.11, 8.31 ppm.
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.17 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O1[C:5]2[CH:6]=[CH:7][C:8]([C:10](OC)=O)=C[C:4]=2[CH:3]=[CH:2]1.[C:14]([O-:17])(O)=O.[Na+].[Br:19]Br.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[CH3:10][C:8]1[O:17][C:14]2[CH:2]=[CH:3][CH:4]=[CH:5][C:6]=2[C:7]=1[Br:19] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.74 g
Type
reactant
Smiles
O1C=CC2=C1C=CC(=C2)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
75 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
3.1 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
8.17 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
using very slow magnetic stirring so that the two layers
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are not mixed
STIRRING
Type
STIRRING
Details
The bi-phasic mixture is stirred slowly for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with CH2Cl2 (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
without heat
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in MeOH (100 mL)
STIRRING
Type
STIRRING
Details
stirred at RT for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
partitioned between 50% saturated NaHCO3 (75 mL) and EtOAc (2×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics are dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed over 90 g slurry-packed silica gel
WASH
Type
WASH
Details
eluting with 8% EtOAc/hexane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1OC2=C(C1Br)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.88 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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